

Spectroscopic Analysis of Octane-1,8-diamine-Glycolic Acid Adducts: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Octane-1,8-diamine-Glycolic acid

Cat. No.: B15621055

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

The reaction between Octane-1,8-diamine and Glycolic acid can result in the formation of either a simple amine salt through acid-base chemistry or a more complex polyesteramide via condensation polymerization, depending on the reaction conditions. Understanding the spectroscopic signature of the resulting product is crucial for its characterization and for quality control in various applications, including drug development and material science. This technical guide provides an in-depth overview of the expected spectroscopic characteristics of the **Octane-1,8-diamine-Glycolic acid** reaction product, assuming the formation of a polyesteramide under polymerization conditions. It includes detailed, albeit predicted, quantitative data, comprehensive experimental protocols for synthesis and analysis, and a visual representation of the experimental workflow.

Introduction

Octane-1,8-diamine, a flexible aliphatic diamine, and glycolic acid, a simple α -hydroxy acid, are versatile building blocks in organic synthesis. Their reaction can proceed through two primary pathways: a straightforward acid-base reaction to form a diammonium salt, or a condensation polymerization to yield a polyesteramide. The latter is of particular interest due to the potential for creating novel biodegradable polymers with applications in drug delivery and tissue engineering.

Spectroscopic analysis is indispensable for confirming the structure of the resulting product. This guide focuses on the characterization of the polyesteramide structure using Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for the polyesteramide formed from the condensation reaction of Octane-1,8-diamine and Glycolic acid. This data is extrapolated from known spectral data of the individual monomers and general characteristics of polyesteramides.

Table 1: Predicted ^1H NMR Chemical Shifts (in ppm)

Protons	Predicted Chemical Shift (δ)	Multiplicity
-CH ₂ - (next to NH)	3.2 - 3.4	Triplet
-CH ₂ - (internal)	1.2 - 1.6	Multiplet
-NH- (amide)	7.5 - 8.5	Broad Singlet
-CH ₂ - (glycolic acid)	4.0 - 4.2	Singlet

Table 2: Predicted ^{13}C NMR Chemical Shifts (in ppm)

Carbon	Predicted Chemical Shift (δ)
-CH ₂ - (next to NH)	~40
-CH ₂ - (internal)	26 - 30
-C=O (amide)	170 - 175
-CH ₂ - (glycolic acid)	~60
-C=O (ester)	170 - 175

Table 3: Predicted FTIR Absorption Frequencies (in cm^{-1})

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
N-H Stretch (amide)	3300 - 3500	Strong, Broad
C-H Stretch (aliphatic)	2850 - 2960	Strong
C=O Stretch (amide I)	1630 - 1680	Strong
N-H Bend (amide II)	1520 - 1570	Medium
C=O Stretch (ester)	1735 - 1750	Strong
C-O Stretch (ester)	1000 - 1300	Strong

Table 4: Predicted Mass Spectrometry Fragments (m/z)

Fragment	Predicted m/z
[M+H] ⁺ of Monomer Unit	203.17
[Octane-1,8-diamine + H] ⁺	145.17
[Glycolic acid - OH] ⁺	59.01
Fragments from aliphatic chain	Various

Experimental Protocols

Synthesis of Octane-1,8-diamine-Glycolic Acid Polyesteramide

This protocol describes a melt polycondensation method for the synthesis of the polyesteramide.

Materials:

- Octane-1,8-diamine
- Glycolic acid

- Nitrogen gas supply
- Three-neck round-bottom flask
- Heating mantle with a stirrer
- Condenser
- Vacuum pump

Procedure:

- Equimolar amounts of Octane-1,8-diamine and Glycolic acid are added to the three-neck round-bottom flask.
- The flask is equipped with a mechanical stirrer, a condenser, and a nitrogen inlet.
- The reaction mixture is heated to 150-180°C under a slow stream of nitrogen to facilitate the removal of water formed during the condensation reaction.
- The reaction is allowed to proceed for 4-6 hours with continuous stirring.
- After this period, a vacuum is applied to the system to remove the remaining water and drive the polymerization to completion.
- The resulting viscous polymer is allowed to cool to room temperature under nitrogen.
- The crude polymer is then purified by dissolving it in a suitable solvent (e.g., hexafluoroisopropanol) and precipitating it in a non-solvent (e.g., methanol).
- The purified polymer is collected by filtration and dried in a vacuum oven.

Spectroscopic Analysis

3.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy

- Instrument: A standard FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

- **Sample Preparation:** A small amount of the dried polymer is placed directly on the ATR crystal.
- **Data Acquisition:** The spectrum is recorded in the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .
- **Analysis:** The presence of characteristic amide and ester peaks is confirmed.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

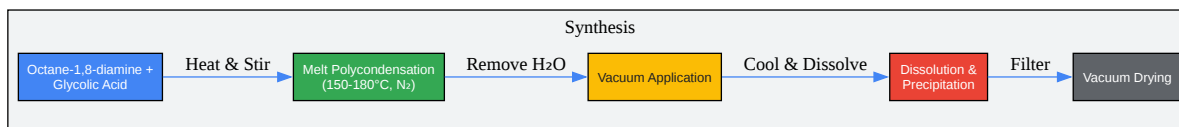
- **Instrument:** A 400 MHz or higher NMR spectrometer.
- **Sample Preparation:** 5-10 mg of the polymer is dissolved in a suitable deuterated solvent (e.g., DMSO- d_6 or TFA- d).
- **Data Acquisition:** ^1H and ^{13}C NMR spectra are acquired at room temperature.
- **Analysis:** The chemical shifts, multiplicities, and integrations of the peaks are analyzed to confirm the polymer structure.

3.2.3. Mass Spectrometry (MS)

- **Instrument:** A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
- **Sample Preparation:** The polymer is dissolved in a suitable solvent and mixed with an appropriate matrix for MALDI-MS, or infused directly for ESI-MS.
- **Data Acquisition:** The mass spectrum is acquired in the positive ion mode.
- **Analysis:** The m/z values of the detected ions are analyzed to identify the repeating unit of the polymer and any potential end groups.

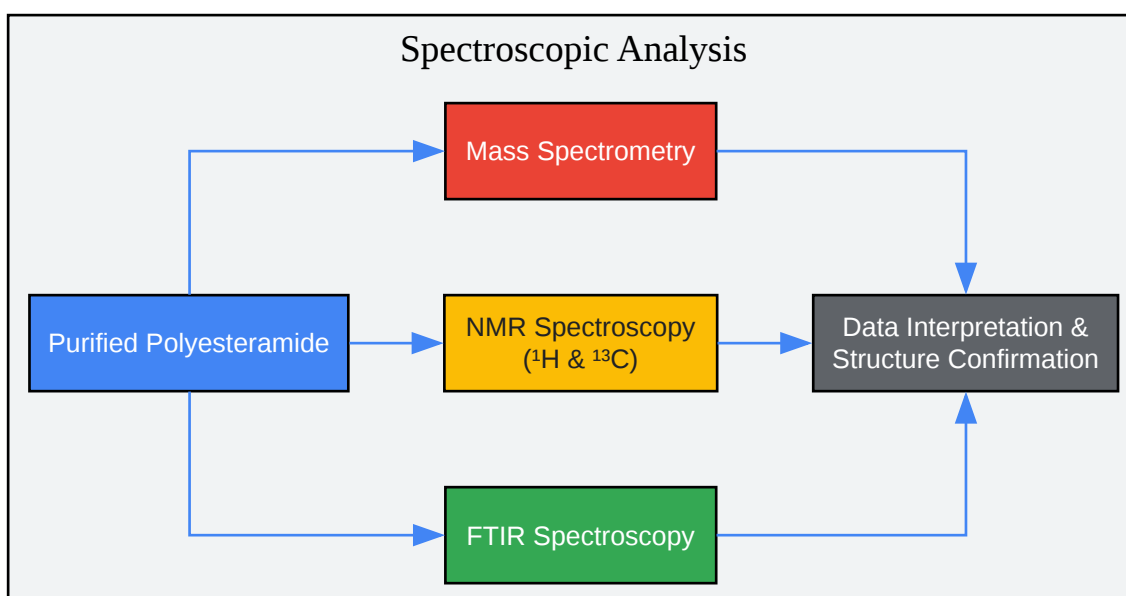
Visualized Experimental Workflow

The following diagrams illustrate the key workflows in the synthesis and analysis of the **Octane-1,8-diamine-Glycolic acid polyesteramide**.



[Click to download full resolution via product page](#)

Synthesis of Polyesteramide



[Click to download full resolution via product page](#)

Spectroscopic Characterization Workflow

Conclusion

The spectroscopic analysis of the reaction product of Octane-1,8-diamine and Glycolic acid is essential for its structural elucidation. This guide provides a comprehensive, albeit predictive, overview of the expected spectroscopic data for the resulting polyesteramide, along with detailed experimental protocols for its synthesis and characterization. The provided workflows offer a clear visual representation of the necessary steps for researchers in the field. While the presented data is theoretical, it serves as a robust starting point for the analysis and

interpretation of experimental results, aiding in the development of novel materials for various scientific applications.

- To cite this document: BenchChem. [Spectroscopic Analysis of Octane-1,8-diamine-Glycolic Acid Adducts: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15621055#spectroscopic-analysis-of-octane-1-8-diamine-glycolic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com